molecular formula C11H8ClFN2O2 B1449175 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine CAS No. 358789-16-9

2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine

Cat. No.: B1449175
CAS No.: 358789-16-9
M. Wt: 254.64 g/mol
InChI Key: HGQVSNZAAAOJRL-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine, also known as CFMP, is an organic compound that has been used for a variety of scientific applications. CFMP is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms, and is one of the most studied compounds of its kind. CFMP has been used in a variety of fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Pyrimidine derivatives, including structures similar to 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine, are central to medicinal and pharmaceutical research due to their role in forming biologically active compounds. For example, the efficient synthesis of related pyrimidine core structures has been optimized for the development of new classes of antibacterial agents (Rosen, German, & Kerns, 2009). These syntheses often involve complex reactions aimed at creating compounds with potential antibacterial properties.

Quantum Chemical Calculations and Structural Analysis

  • Detailed structural analysis and quantum chemical calculations have been performed on pyrimidine derivatives to understand their molecular geometry, electronic structure, and intermolecular interactions (Gandhi et al., 2016). Such studies contribute to the pharmaceutical applications of these compounds by providing insights into their molecular behavior and interaction mechanisms.

Biological Activity and Potential Therapeutic Applications

  • Research into pyrimidine derivatives extends into exploring their potential therapeutic applications, including their role as anticancer agents (Zhang et al., 2019). The synthesis of specific pyrimidine intermediates is crucial for the development of small molecule drugs targeting various cancers.

Drug Design and Analgesic Agents

  • The design and synthesis of novel pyrimidine-based compounds have been pursued for their potential as anti-inflammatory and analgesic agents. Studies have shown that specific substitutions on the pyrimidine ring can enhance these activities, highlighting the importance of chemical modifications in drug development (Muralidharan, James Raja, & Deepti, 2019).

Biochemical Analysis

Biochemical Properties

2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it may affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to the formation of various metabolites. These metabolites can have different biochemical properties and effects compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, it may affect the levels of certain metabolites, such as ATP and NADH, thereby impacting cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be actively transported into the mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In these compartments, it can interact with various biomolecules, influencing their activity and function. For instance, in the nucleus, this compound may bind to transcription factors, affecting gene expression .

Properties

IUPAC Name

2-chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c1-16-7-2-4-8(5-3-7)17-10-9(13)6-14-11(12)15-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQVSNZAAAOJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using an analogous method to that described in Method 28, but starting from 2,4-dichloro-5-fluoropyrimidine and 4-methoxyphenol, the product was obtained. NMR: 3.84 (s, 3H), 6.79-7.00 (m, 2H), 7.06-7.18 (m, 2H), 8.31-8.36 (m, 1H); MS (M+): 254, 256.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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